molecular formula C11H12O3 B1267019 Methyl 3-benzoylpropionate CAS No. 25333-24-8

Methyl 3-benzoylpropionate

Cat. No.: B1267019
CAS No.: 25333-24-8
M. Wt: 192.21 g/mol
InChI Key: XVRCVKWYKYJEIG-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 3-benzoylpropionate has several applications in scientific research:

Safety and Hazards

Methyl 3-benzoylpropionate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek medical attention immediately .

Biochemical Analysis

Biochemical Properties

Methyl 3-benzoylpropionate plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in ester hydrolysis, leading to the formation of benzoic acid and propionic acid derivatives. These interactions are crucial for its role in metabolic pathways and biochemical reactions .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been shown to impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, it may act as an inhibitor of certain esterases, preventing the hydrolysis of ester bonds. This inhibition can lead to changes in the levels of various metabolites and affect cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products. These degradation products can have different effects on cellular functions compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. It is important to determine the threshold doses to avoid toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as esterases, leading to the formation of benzoic acid and propionic acid derivatives. These metabolites can further participate in other metabolic pathways, affecting metabolic flux and metabolite levels. The interactions with specific enzymes and cofactors are crucial for its role in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is important for its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-benzoylpropionate can be synthesized through the esterification of 3-benzoylpropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the resulting ester is purified through distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-benzoylpropionic acid.

    Reduction: 3-benzoylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-benzoylpropionate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce 3-benzoylpropionic acid and methanol. The resulting acid can further participate in metabolic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

  • Methyl 4-oxo-4-phenylbutanoate
  • 3-Benzoylpropionic acid methyl ester
  • Methyl 4-oxo-4-phenylbutyrate

Comparison: Methyl 3-benzoylpropionate is unique due to its specific ester structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRCVKWYKYJEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179976
Record name Benzenebutanoic acid, gamma-oxo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25333-24-8
Record name Benzenebutanoic acid, gamma-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-benzoylpropionate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenebutanoic acid, gamma-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 1.0 L round bottom flask was added 49.25 g (0.276 mol) of 3-benzoylpropionic acid. To this was added 700 mL of ACS methanol and the solution stirred until all of the acid had dissolved. To this solution was added approximately 2.0 mL of conc. H2SO4 and the reaction refluxed for 2.5 hours. The reaction can be monitored by HPLC. After the reaction was determined to be complete, the methanol was removed on the rotoevaporator and to the residual oil was added ethyl acetate (~500 mL). To the ethyl acetate layer was then added 150 mL of a saturated sodium carbonate solution. The layers were extracted and allowed to separate. The organic layer was then dried (MgSO4), filtered and concentrated to yield methyl 3-benzoylpropionate (1) as a light yellow oil. Yield 53.30 g; yield 100%; >97% cp. Lt bp 172-174° C. at 10 mm Hg.; 1H NMR ppm (δ), CDCl3, 7.98 (dd, 2H), 7.54 (m, 1H), 7.45(m, 2H), 3.70 (s, 3H, OCH3), 3.32 (t, 2H), 2.76 (t, 2H). 13C NMR ppm (δ), CDCl3 198.0 (C=O), 173.3 (CO2), 136.5 (q), 133.2, 128.6, 128.0, 51.7 (OCH3), 33.3, 28.0. IR oil cm-1 2952, 1737, 1687, 1596, 1449, 1358, 1221, 1168, 1001, 750, 691.
Quantity
49.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 1.0 L round bottom flask was added 89 g (0.5 mol) of 3-benzoylpropionic acid and 200 mL of methanol. The solution was stirred until all of the acid had dissolved. To this solution was added approximately 2.0 mL of conc. H2SO4 and the reaction refluxed for 2.5 hours. After the reaction was determined to be complete, the methanol was removed on the rotoevaporator and to the residual oil was added ethyl acetate (˜500 mL). To the ethyl acetate layer was then added 150 mL of a saturated sodium carbonate solution. The layers were extracted and allowed to separate. The organic layer was then dried (MgSO4), filtered, and concentrated to yield methyl 3-benzoylpropionate (1) as a light yellow oil. Yield 96 g; yield 100%; >97% cp. Lit bp 172–174° C. at 10 mm Hg.; 1H NMR ppm (δ), CDCl3 7.98 (dd, 2H), 7.54 (m, 1H), 7.45 (m, 2H), 3.70 (s, 3H, OCH3), 3.32 (t, 2H), 2.76 (t, 2H). 13C NMR ppm (δ), CDCl3 198.0 (C═O), 173.3 (CO2), 136.5 (q), 133.2, 128.6, 128.0, 51.7 (OCH3), 33.3, 28.0. IR oil cm−1 2952, 1737, 1687, 1596, 1449, 1358, 1221, 1168 1001, 750, 691.
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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